2,5-Dichloro vs. Alternative Dihalogen Substitution: Physicochemical Property Differentiation Relevant to CNS Drug Design
The 2,5-dichlorobenzoyl substitution pattern in 1286725-11-8 yields a computed XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 38.1 Ų [1]. These values fall within the optimal CNS drug space (XLogP 1–4, TPSA < 60–70 Ų) and differ from analogs bearing alternative dichloro patterns (e.g., 2,4-dichloro or 3,4-dichloro) or mono-halogen substitution, which shift lipophilicity and electronic distribution [2]. The zero hydrogen-bond donor count and exactly two hydrogen-bond acceptor sites (the imidazole N3 and the amide carbonyl) create a precisely balanced H-bonding profile that influences both passive permeability and P-glycoprotein recognition [1].
| Evidence Dimension | CNS drug-likeness parameters (XLogP3, TPSA, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 38.1 Ų; HBD = 0; HBA = 2; MW = 338.2 g/mol [1] |
| Comparator Or Baseline | Analogous 2,4-dichlorobenzoyl-piperidine derivatives typically exhibit XLogP3 shifts of ±0.2–0.5 units and altered TPSA depending on imidazole attachment regioisomerism; alternate imidazole regioisomers (imidazol-2-ylmethyl or imidazol-4-ylmethyl) alter HBA geometry [2] |
| Quantified Difference | XLogP3 = 3.1 positions the compound near the center of the CNS-optimal range, avoiding both excessively low values (<1, limiting brain penetration) and excessively high values (>5, increasing non-specific binding); TPSA of 38.1 Ų is well below the 60 Ų threshold predictive of poor oral CNS exposure |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm); CNS drug-likeness criteria per published guidelines |
Why This Matters
For CNS-targeted screening campaigns, these computed parameters predict favorable passive blood-brain barrier permeability, enabling stratification of 1286725-11-8 as a CNS-eligible scaffold distinct from higher-TPSA or higher-HBD analogs that would be deprioritized in CNS programs.
- [1] PubChem Compound Summary for CID 52992523. Computed physicochemical properties (XLogP3, TPSA, HBD, HBA, MW). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Lindsley CW, Shipe WD, inventors; Merck Sharp & Dohme Corp., assignee. Imidazolyl methyl piperidine T-type calcium channel antagonists. US Patent 9,051,299 B2. 2015. The patent discloses a range of imidazolyl methyl piperidine derivatives with varied halogen substitution patterns, establishing the SAR context for the 2,5-dichloro motif. View Source
